Norborn-5-en-2-ylacrylic acid
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Overview
Description
Norborn-5-en-2-ylacrylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is characterized by a norbornene ring structure fused with an acrylic acid moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norborn-5-en-2-ylacrylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with acrylic acid under controlled conditions to form the norbornene structure. This reaction is followed by various purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the double bond in the norbornene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
Norborn-5-en-2-ylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Norborn-5-en-2-ylacrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the norbornene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Norbornene: Shares the norbornene ring structure but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the norbornene ring.
Norborn-5-en-2-ylacetic Acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Norborn-5-en-2-ylacrylic acid is unique due to the combination of the norbornene ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
15222-64-7 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1 |
InChI Key |
PSQVRPSVCYLDTE-XSXCAFCXSA-N |
SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
15222-64-7 | |
Origin of Product |
United States |
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